Caramiphen Hydrochloride
Description
Historical Context of Pharmacological Investigation
The story of Caramiphen (B1668299) begins in the mid-20th century, with its initial development and investigation centered on its anticholinergic properties. patsnap.com These properties, which involve the blocking of the neurotransmitter acetylcholine (B1216132), led to its early exploration as a muscle relaxant. patsnap.comnih.gov Its antispasmodic capabilities were also applied to respiratory conditions, where it was studied for its potential to relax bronchial muscles and reduce mucus secretion. patsnap.com
Concurrent with this line of inquiry, Caramiphen's efficacy as an antitussive (cough suppressant) was established in early animal studies. A notable 1952 study found it to be equivalent to codeine in suppressing coughs induced by mechanical stimulation in rats. nih.gov Further research supported its use as a centrally acting antitussive agent. nih.govnih.gov During this early period, its anticholinergic effects were also leveraged in research concerning the management of symptoms associated with Parkinson's disease. patsnap.comwikipedia.orgdrugbank.comdrugbank.com
Table 1: Early Pharmacological Investigations of Caramiphen
| Year of Study/Report | Area of Investigation | Key Research Finding |
|---|---|---|
| 1952 | Antitussive Effect | Found to be equivalent to codeine in suppressing cough evoked by mechanical stimulation of rat trachea. nih.gov |
| 1963 | General Use | Added to the British National Formulary. wikipedia.org |
| 1978 | Central Antitussive Action | Demonstrated to act centrally to suppress cough responses in cats, with an effective dose via the vertebral artery being about 1/20th of that required intravenously. nih.gov |
| Mid-20th Century | Anticholinergic/Antispasmodic | Investigated for its potential to treat respiratory conditions like asthma and chronic bronchitis due to its ability to inhibit acetylcholine receptors. patsnap.com |
| Undated | Antiparkinsonian | Used in the treatment of Parkinson's disease. wikipedia.orgdrugbank.com |
Evolution of Research Focus: From Muscle Relaxant to Complex Pharmacodynamics
While Caramiphen was initially characterized by its anticholinergic and antitussive effects, subsequent research unveiled a much more complex pharmacodynamic profile. The focus of academic investigation evolved significantly, moving beyond its initial applications to explore its interactions with other critical neurotransmitter systems and ion channels.
A pivotal area of this evolved research was the discovery of its potent anticonvulsant properties. In studies using the rat maximal electroshock test, Caramiphen was found to be a powerful anticonvulsant, nearly twice as potent as the established anticonvulsant drug diphenylhydantoin. nih.gov Intriguingly, this anticonvulsant activity was determined not to be associated with its anticholinergic effects. nih.gov
Further research elucidated that Caramiphen possesses antiglutamatergic properties, acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors. dtic.milresearchgate.net This mechanism is distinct from its anticholinergic action and became a key focus of research, particularly for its potential as an adjunct treatment for nerve agent exposure. dtic.mil Studies demonstrated that its dual anticholinergic and antiglutamatergic properties could be beneficial in this context. dtic.mil The compound's ability to antagonize NMDA receptors was explored in combination with other agents, showing potential for neuroprotection following exposure to substances like soman (B1219632). researchgate.net
The scientific lens on Caramiphen widened further to include its effects on ion channels. Research has shown that it can block voltage-gated sodium channels, a mechanism that underlies the effects of local anesthetics. nih.govncats.io In comparative studies, Caramiphen demonstrated a more potent and prolonged spinal blockade than lidocaine (B1675312) in rat models. nih.gov Beyond this, investigations have pointed to interactions with other molecular targets, including the sigma-1 receptor, to which it binds with a notable affinity, and potential modulatory effects on GABAA-evoked currents. wikipedia.orgdtic.mil This expanded understanding highlights Caramiphen as a compound with multiple, distinct pharmacological actions.
Table 2: Evolving Pharmacodynamic Profile of Caramiphen
| Pharmacological Target/Effect | Experimental Model | Key Research Finding |
|---|---|---|
| Anticonvulsant Effect | Rat Maximal Electroshock Test | Demonstrated potent, dose-dependent anticonvulsant effects; nearly twice as potent as diphenylhydantoin. nih.gov |
| NMDA Receptor Antagonism | Rat models of nerve agent exposure | Identified as having antiglutamatergic properties, making it a beneficial adjunct treatment for nerve agent exposure. dtic.mil Combination with tezampanel (B115726) was superior to midazolam in mitigating neuronal degeneration. researchgate.net |
| Voltage-Gated Sodium Channel Blockade | Differentiated neuronal NG108-15 cells and rat spinal anesthesia models | Produces a concentration-dependent block of sodium currents; demonstrates more potent and prolonged spinal anesthesia than lidocaine. nih.gov |
| Sigma-1 Receptor Binding | In vitro binding assays | Binds to the sigma-1 receptor with an IC₅₀ value of 25 nM. wikipedia.org |
| GABAA Channel Modulation | In vitro electrophysiology | Facilitates GABA-evoked currents at certain concentrations, suggesting a complex interaction with GABAA channels. dtic.mil |
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
| Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caramiphen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caramiphen hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAMIPHEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization at the Molecular and Cellular Levels
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Caramiphen (B1668299) acts as a potent, competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govcolab.ws Its interaction with these receptors has been characterized through extensive binding assays, revealing a notable selectivity for specific receptor subtypes.
Radioligand binding assays have demonstrated that Caramiphen binds with high affinity to the M1 muscarinic receptor subtype. nih.govcolab.wsnih.gov Studies using rat cortex tissue show a high affinity at the M1 site, with a reported inhibitory constant (Ki) of 1.2 nM. nih.govcolab.ws In comparison, its affinity for the M2 receptor subtype, studied in rat heart tissue, is significantly lower. nih.govcolab.ws This results in a notable selectivity for the M1 subtype over the M2 subtype, with research indicating a 26- to 27-fold greater preference for M1 receptors. nih.govcolab.wsnih.gov Caramiphen also exhibits a 6-fold greater preference for M1 over M3 muscarinic receptors. nih.govcolab.ws
| Receptor Subtype | Tissue Source | Inhibitory Constant (Ki) | Selectivity Ratio (M1 vs. Other) |
|---|---|---|---|
| M1 | Rat Cortex | 1.2 nM | - |
| M2 | Rat Heart | - | 27-fold |
| M3 | Rat Submaxillary Gland | - | 6-fold |
The affinity and selectivity of Caramiphen for muscarinic receptor subtypes have been determined through competitive radioligand binding assays. nih.govcolab.ws These studies typically utilize specific radiolabeled ligands to occupy the receptor sites. For instance, the M1 site in the rat cortex is labeled using [3H]pirenzepine, the M2 site in the rat heart is labeled with 3H-quinuclidinyl benzilate, and the M3 site in the rat submaxillary gland is identified using [3H]N-methylscopolamine. nih.govcolab.ws Research has confirmed that Caramiphen interacts with the M1 binding site in a competitive manner, indicating that it directly competes with the endogenous ligand, acetylcholine, for the same binding site on the receptor. nih.govcolab.ws
The chemical structure of Caramiphen has been systematically modified to investigate the relationship between its structure and its activity at muscarinic receptors. nih.gov Studies on para-substituted analogues of Caramiphen have revealed that the electronic properties of the substituent on the aromatic ring significantly influence receptor affinity and subtype selectivity. nih.gov
A key finding is that analogues with electron-withdrawing substituents (such as nitro and cyano groups) at the para-position demonstrate selectivity for the M1 receptor. nih.gov Conversely, derivatives with electron-donating groups tend to be nonselective in their binding. nih.gov For example, the nitro- and iodocaramiphen derivatives were found to be as potent as Caramiphen at the M1 site and showed a greater selectivity for M1 over M2 binding compared to the prototypical M1-selective agent, pirenzepine. nih.gov Specifically, iodocaramiphen and nitrocaramiphen exhibit M1 over M2 selectivity of 59-fold and 71-fold, respectively. nih.gov This research highlights that modifications to the phenyl ring of the Caramiphen molecule can fine-tune its pharmacological profile, enhancing its selectivity for the M1 muscarinic receptor subtype. nih.gov
| Compound | M1 Affinity (Ki) | M1 vs. M2 Selectivity | M1 vs. M3 Selectivity |
|---|---|---|---|
| Caramiphen | 1.2 nM | 27-fold | 6-fold |
| Iodocaramiphen | 2.1 nM | 59-fold | 4-fold |
| Nitrocaramiphen | 5.5 nM | 71-fold | 10-fold |
| Pirenzepine (Reference) | 5.2 nM | 51-fold | - |
N-methyl-D-aspartate (NMDA) Receptor Modulation
In addition to its potent anticholinergic activity, Caramiphen also interacts with the glutamatergic system, specifically by modulating the function of N-methyl-D-aspartate (NMDA) receptors.
The NMDA receptor is a complex ion channel with multiple regulatory sites. One such site is the binding site for the divalent cation zinc (Zn2+), which acts as an inhibitory regulator of NMDA receptor activity. cshl.edunih.gov Zinc binds to an allosteric site on the receptor, specifically on the N-terminal domains of the GluN2A subunit, which reduces the channel's open probability. cshl.edunih.gov This binding encourages the ion channel to close, thereby inhibiting excessive neuronal excitation that can lead to neurotoxicity. cshl.edu While Caramiphen is known to inhibit NMDA receptor function, the precise mechanism and its direct interaction with the zinc binding site require further elucidation.
Research has demonstrated that Caramiphen can directly reduce currents evoked by NMDA. nih.gov In vitro studies have shown that Caramiphen inhibits NMDA currents even at relatively low micromolar concentrations. nih.gov This effect appears to be specific to the NMDA receptor, as studies found no significant effect of Caramiphen on currents evoked by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), another type of ionotropic glutamate (B1630785) receptor. nih.gov This indicates that Caramiphen's modulatory effect on the glutamatergic system is not a general one but is specific to the NMDA receptor subtype.
Voltage-Gated Ion Channel Interactions
Caramiphen hydrochloride demonstrates significant interactions with voltage-gated ion channels, which are crucial for neuronal excitability and signal propagation.
Voltage-gated calcium channels (VGCCs) are integral to numerous physiological processes, including neurotransmission and muscle contraction. While direct, comprehensive studies detailing the specific modulatory effects of caramiphen on various VGCC subtypes are not extensively documented in the provided research, the established action of caramiphen on voltage-gated sodium channels suggests a potential for interaction. Structural and functional similarities, particularly between sodium channels and T-type calcium channels, could imply that compounds targeting one may affect the other. However, specific research is required to confirm and characterize the direct modulation of voltage-gated calcium channels by this compound.
Caramiphen exhibits a notable inhibitory effect on voltage-gated sodium channels, a mechanism that contributes to its local anesthetic properties. Research has shown that caramiphen blocks voltage-gated Na⁺ currents in a concentration-dependent manner. In a study using differentiated neuronal NG108-15 cells, caramiphen's inhibitory concentration (IC₅₀) was determined at different holding potentials. At a holding potential of -70 mV, the IC₅₀ was 52.1 µM, and at -100 mV, it was 99.5 µM, indicating a state-dependent interaction with the sodium channels. This action is critical for its ability to suppress neuronal action potentials.
| Holding Potential | IC₅₀ (µM) |
|---|---|
| -70 mV | 52.1 |
| -100 mV | 99.5 |
Gamma-aminobutyric Acid (GABA) Receptor System Influence
The influence of caramiphen on the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is complex and concentration-dependent.
Caramiphen demonstrates a dualistic effect on currents evoked by gamma-aminobutyric acid (GABA), suggesting an interaction with the GABA-A receptor complex. At lower concentrations, caramiphen facilitates these inhibitory currents. Specifically, at a concentration of 100 µM, it enhanced GABA-evoked currents by 13 ± 2%, and at 300 µM, the facilitation increased to 29 ± 4% nih.gov. This potentiation of GABAergic inhibition likely contributes to its anticonvulsant properties nih.gov. Conversely, at a higher concentration of 1 mM, caramiphen reduced the GABA-A receptor-mediated currents by 15 ± 3% nih.gov. This concentration-dependent modulation indicates a complex interaction with the GABA-A receptor.
| Caramiphen Concentration | Effect on Current Amplitude |
|---|---|
| 100 µM | +13 ± 2% |
| 300 µM | +29 ± 4% |
| 1 mM | -15 ± 3% |
Sigma-1 Receptor Binding
The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions. While numerous synthetic compounds bind to this receptor, specific high-affinity binding data for this compound at the sigma-1 receptor is not prominently featured in available research. Instead, studies have extensively characterized caramiphen as a potent and selective antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype, where it exhibits a high binding affinity with a Ki value of 1.2 nM nih.govnih.gov. Further investigation is needed to fully elucidate the specific binding profile and functional activity of caramiphen at the sigma-1 receptor.
Potential Interaction with G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
Research indicates that caramiphen, as part of a group of antitussive drugs, interacts with G protein-coupled inwardly rectifying potassium (GIRK) channels. These channels are critical for regulating neuronal excitability by causing membrane hyperpolarization nih.gov. Studies have found that antitussives, including caramiphen, inhibit the currents activated by GIRK channels in neurons nih.govnih.gov. This inhibition of potassium efflux would lead to a reduction in membrane hyperpolarization, thereby increasing neuronal excitability. This mechanism is thought to potentially influence the levels of various neurotransmitters in the brain nih.gov.
Preclinical Pharmacodynamics and Mechanistic Studies
Antitussive Action in Animal Models
Caramiphen (B1668299) has been evaluated in various animal models to characterize its cough-suppressing, or antitussive, properties. These studies have sought to understand not only its efficacy but also the underlying physiological mechanisms responsible for its action.
The distinction between central and peripheral sites of action is crucial in pharmacology. Centrally acting antitussives typically exert their effects on the cough center in the brainstem, while peripherally acting agents target the sensory nerves in the airways that initiate the cough reflex nih.govnih.govresearchgate.net.
Research in decerebrate cats, where cough was induced by direct electrical stimulation of the cough center, has provided evidence for a central mechanism of action for caramiphen. In these studies, both caramiphen and the well-established centrally acting antitussive dextromethorphan (B48470) were significantly more potent when administered directly into the vertebral artery (intra-arterial), which supplies the brainstem, compared to intravenous administration nih.gov. The effective dose ratios of intravenous to intra-arterial administration were approximately 12 and 14 for caramiphen, indicating a pronounced central effect nih.gov. This suggests that caramiphen's antitussive action is primarily due to a selective effect on the cough center in the brainstem nih.gov. While one preclinical study has suggested a peripheral mechanism, the weight of evidence from direct central administration studies points towards a central site of action nih.gov.
Table 1: Comparative Administration Routes for Antitussive Effect in Decerebrate Cats
| Compound | Administration Route | Relative Potency | Conclusion on Site of Action |
|---|---|---|---|
| Caramiphen | Intravenous (i.v.) | Lower | Central |
| Intra-arterial (i.a.) | Higher (12-14x more potent than i.v.) nih.gov | ||
| Dextromethorphan | Intravenous (i.v.) | Lower | Central |
| Intra-arterial (i.a.) | Higher (7-11x more potent than i.v.) nih.gov |
Preclinical evaluation of antitussives often employs various methods to induce coughing in animal models, broadly categorized as mechanical or chemical induction. Chemically-induced cough models frequently utilize irritants like citric acid or capsaicin (B1668287) to stimulate sensory nerves in the airways nih.govpatsnap.com.
While specific comparative efficacy data for caramiphen in mechanically versus chemically-induced cough models is not extensively detailed in the available literature, the general principle is that different tussigenic stimuli can activate different sensory pathways d-nb.info. For instance, capsaicin is a known activator of TRPV1 receptors on C-fibers, which are involved in the cough reflex nih.govnih.gov. The efficacy of an antitussive can vary depending on the specific pathways it modulates.
The cough reflex is a complex neural pathway involving sensory afferent nerves, central processing in the brainstem, and efferent motor pathways to the respiratory muscles d-nb.infonih.gov. Caramiphen's central mechanism of action implies that it modulates this reflex at the level of the central nervous system. By acting on the cough center, it is thought to increase the threshold for initiating a cough response, thereby reducing the frequency and intensity of coughing in response to various stimuli nih.gov. The precise molecular targets within the cough center that caramiphen interacts with to produce this effect are an area of ongoing investigation.
Anticonvulsant Properties in Preclinical Seizure Models
Beyond its antitussive effects, caramiphen has demonstrated potent anticonvulsant properties in a range of preclinical models. This has led to its investigation as a potential neuroprotective agent, particularly in the context of nerve agent exposure.
The maximal electroshock (MES) test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures mdpi.compreprints.orgtranspharmation.com. In this model, caramiphen has shown significant, dose-dependent efficacy in blocking tonic hindlimb extension in rats nih.gov. Notably, it was found to be nearly twice as potent as phenytoin, a standard anticonvulsant drug nih.gov.
Table 2: Anticonvulsant Efficacy of Caramiphen in the Maximal Electroshock (MES) Test in Rats
| Compound | Potency Compared to Phenytoin | Association with Anticholinergic Activity |
|---|---|---|
| Caramiphen | Approximately 2x more potent nih.gov | No nih.gov |
| Phenytoin | Standard comparator | N/A |
| Atropine | Weakly effective nih.gov | Yes |
A significant area of research for caramiphen has been its potential to counteract the severe and often lethal effects of nerve agents like soman (B1219632). Soman exposure leads to prolonged seizures and significant neuronal damage nih.govnih.gov. Caramiphen has been shown to offer partial but significant protection against soman-induced seizures and the resulting neuropathology in rats, even when administered after the onset of seizures nih.govnih.gov.
When given 30 or 60 minutes after soman exposure, caramiphen suppressed behavioral seizures and significantly reduced neuronal loss and degeneration in brain regions such as the amygdala, hippocampus, and piriform cortex nih.govnih.gov. Mechanistic studies suggest that its neuroprotective effects are mediated through multiple pathways. Caramiphen has been shown to reduce postsynaptic currents evoked by NMDA in a dose-dependent manner, indicating NMDA receptor antagonism nih.govnih.gov. It also facilitates GABA-evoked currents at lower concentrations, suggesting a potentiation of GABAergic inhibition nih.govnih.gov. This dual action of dampening excitotoxicity and enhancing inhibition is believed to be key to its anticonvulsant and neuroprotective properties in the context of nerve agent exposure nih.govnih.gov. Furthermore, studies have shown a synergistic effect when caramiphen is combined with diazepam, leading to shorter seizure durations and reduced neuropathology compared to diazepam alone nih.gov.
Table 3: Neuroprotective Mechanisms of Caramiphen Against Soman-Induced Neuropathology
| Mechanism of Action | Effect on Neuronal Currents | Implication for Neuroprotection |
|---|---|---|
| NMDA Receptor Antagonism | Reduces NMDA-evoked postsynaptic currents nih.govnih.gov | Decreases excitotoxicity |
| GABAergic Facilitation | Facilitates GABA-evoked currents at certain concentrations nih.govnih.gov | Enhances neural inhibition |
Interaction with Neurological Systems and Neurotransmitters in Preclinical Settings
In preclinical models of exposure to nerve agents like soman, which are potent acetylcholinesterase (AChE) inhibitors, Caramiphen is studied as an adjunct therapy. globalbiodefense.comnih.gov Nerve agents cause a toxic accumulation of acetylcholine (B1216132) by inhibiting AChE, leading to a cholinergic crisis and sustained seizures. nih.gov Caramiphen's therapeutic action in this context is not through direct interaction with or restoration of acetylcholinesterase. Instead, its efficacy stems from its ability to counteract the downstream effects of excessive cholinergic stimulation. nih.govdtic.mil
As a muscarinic antagonist, Caramiphen blocks the overstimulated muscarinic acetylcholine receptors, mitigating the effects of acetylcholine accumulation. nih.govnih.gov Research involving co-administration with the reversible AChE inhibitor physostigmine (B191203) showed that while physostigmine could protect a fraction of AChE from irreversible inhibition by soman, Caramiphen's primary role was to reduce seizure duration and subsequent neuropathology through its combined anticholinergic and antiglutamatergic actions. nih.gov Therefore, in nerve agent models, Caramiphen influences the outcomes of AChE inhibition by targeting the over-activated neurotransmitter receptors rather than the enzyme itself.
Caramiphen is classified as a non-opioid antitussive, and its anticonvulsant properties are suggested to be linked to its interaction with brain receptors labeled by other drugs in this class, such as dextromethorphan. nih.gov Research suggests that the anticonvulsant effects of Caramiphen may result from its specific binding to these non-opioid antitussive receptors. nih.govnih.gov
One of the key mechanisms shared by non-opioid antitussives is their ability to reduce the release of the excitatory amino acid glutamate (B1630785). nih.gov Studies on rabbit hippocampal slices demonstrated that Caramiphen, along with dextromethorphan and carbetapentane, significantly reduced the potassium-stimulated release of glutamate. nih.gov This action is consistent with its NMDA receptor antagonism and likely contributes to its anticonvulsant profile. nih.govnih.gov
Furthermore, Caramiphen has been shown to potentiate the behavioral and EEG effects of NMDA antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801), supporting an interaction with the NMDA receptor complex, a site also modulated by other non-opioid antitussives. sigmaaldrich.cn While some studies explored the link between these receptors and sigma binding sites, research with Caramiphen analogs has indicated that its anticonvulsant activity is not directly due to interactions with these sites. nih.gov
| Receptor/Site | Drug Class Association | Observed Effect of Caramiphen | Reference |
|---|---|---|---|
| Dextromethorphan Binding Sites | Non-Opioid Antitussive | Binds with high affinity; anticonvulsant effects may result from this specific binding. nih.govnih.gov | nih.govnih.gov |
| NMDA Receptor | Non-Opioid Antitussive / Anticonvulsant | Reduces glutamate release and potentiates effects of other NMDA antagonists. nih.govsigmaaldrich.cn | nih.govsigmaaldrich.cn |
| Sigma Recognition Sites | Non-Opioid Antitussive (Hypothesized) | No correlation found between anticonvulsant activity and sigma binding affinity in analog studies. nih.gov | nih.gov |
Pharmacokinetic Considerations in Preclinical Research
Absorption Characteristics in Animal Models
The absorption characteristics of caramiphen (B1668299) hydrochloride have been evaluated in various preclinical animal models to understand its pharmacokinetic profile. While comprehensive oral absorption data, including peak plasma concentration (Cmax) and time to peak plasma concentration (Tmax), are not extensively detailed in the available literature, studies involving intravenous administration and continuous infusion provide insights into the compound's behavior in vivo.
In pharmacokinetic studies involving dogs and monkeys, steady-state plasma concentrations of caramiphen were achieved through continuous intravenous infusion. pharmaseedltd.com These studies were crucial in establishing a correlation between plasma concentrations and therapeutic effects. For instance, in dogs, varying infusion rates were used to achieve target plasma concentrations, and the total plasma clearance was calculated. pharmaseedltd.com This approach, while not detailing oral absorption kinetics, was instrumental in determining therapeutically relevant plasma levels. pharmaseedltd.com
Similarly, studies in monkeys involved continuous infusion to stabilize plasma concentrations of caramiphen, allowing for the calculation of total plasma clearance. pharmaseedltd.com In these studies, a direct relationship was observed between the infusion rate and the resulting steady-state plasma concentration. pharmaseedltd.com
One study noted that an N-methyl-D-aspartate (NMDAR) antagonist, caramiphen, exhibited poor oral bioavailability. ppm.edu.pl Although specific quantitative data for caramiphen was not provided, a related compound was reported to have an oral bioavailability of 42% in rats. ppm.edu.pl
The following table summarizes the available data on caramiphen clearance in dogs from a continuous infusion study.
Table 1: Caramiphen Clearance in Dogs Following Continuous Infusion
| Animal ID | Infusion Rate (mg/kg/h) | Steady-State Plasma Concentration (ng/mL) | Total Plasma Clearance (L/kg/h) |
|---|---|---|---|
| Dog 1 | 0.45 | Not specified | 5.6 |
| Dog 2 | 0.65 | Not specified | 9.0 |
Data sourced from a study correlating plasma concentration with therapeutic effects. pharmaseedltd.com
Analytical Methods for Caramiphen Hydrochloride Determination in Biological Matrices (e.g., Gas-Liquid Chromatography in blood)
The accurate determination of this compound concentrations in biological matrices is essential for pharmacokinetic and toxicological studies. Gas-liquid chromatography (GLC) has been a prominent and sensitive method for this purpose.
A specific and sensitive GLC method was developed for the determination of caramiphen in whole blood. This method utilizes a nitrogen-specific detector, which enhances its selectivity for nitrogen-containing compounds like caramiphen. A key advantage of this technique is its ability to measure very low concentrations of the drug, with a detection limit as low as 2.5 ng/ml of blood. ppm.edu.pl The method has demonstrated sufficient sensitivity and reproducibility for use in clinical studies. ppm.edu.pl
Further studies have also employed a validated gas-chromatographic method to determine caramiphen concentrations in plasma samples. This method involved an initial extraction of caramiphen from plasma into cyclohexane (B81311) under basic conditions, using aprophen as an internal standard. The analysis was then performed using a gas chromatograph equipped with an HP-5 column and a nitrogen-phosphorus (NP) detector. pharmaseedltd.com This method was a modification of a previously established GLC technique. pharmaseedltd.com
The following table outlines the key aspects of the gas-liquid chromatography method for caramiphen determination.
Table 2: Gas-Liquid Chromatography Method for Caramiphen Determination
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC) | ppm.edu.pl |
| Detector | Nitrogen-Specific Detector | ppm.edu.pl |
| Sample Matrix | Whole Blood, Plasma | pharmaseedltd.comppm.edu.pl |
| Limit of Detection | 2.5 ng/mL in blood | ppm.edu.pl |
| Extraction | Extraction into cyclohexane under basic conditions | pharmaseedltd.com |
| Internal Standard | Aprophen | pharmaseedltd.com |
Chemical Synthesis and Analog Development for Academic Inquiry
Methodologies for Caramiphen (B1668299) Hydrochloride Synthesis
The synthesis of Caramiphen hydrochloride is a multi-step process that begins with the preparation of its core components: 1-phenylcyclopentanecarboxylic acid and 2-(diethylamino)ethanol.
A common method for synthesizing 1-phenylcyclopentanecarboxylic acid involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base, followed by hydrolysis of the resulting nitrile. The 1-phenylcyclopentanecarboxylic acid is then converted to its more reactive acid chloride derivative, typically by treatment with thionyl chloride.
The second key intermediate, 2-(diethylamino)ethanol, can be synthesized through the reaction of diethylamine with ethylene oxide. This alcohol is then reacted with the 1-phenylcyclopentane-1-carbonyl chloride in an esterification reaction to yield the Caramiphen base. The final step involves the conversion of the Caramiphen base into its hydrochloride salt by treating it with hydrochloric acid. This acid-base reaction results in the precipitation of this compound, which can then be purified by recrystallization.
An alternative approach to the esterification step involves the reaction of 2-diethylaminoethyl chloride hydrochloride with 1-phenylcyclopentanecarboxylic acid. This method directly produces the hydrochloride salt of the ester.
Synthetic Approaches for Para-Substituted Analogues and Related Derivatives
For academic inquiry into structure-activity relationships, a variety of para-substituted analogues of Caramiphen have been synthesized. nih.gov The general strategy for preparing these derivatives involves the synthesis of the appropriately substituted 1-phenylcyclopentanecarboxylic acid precursor, which is then subjected to esterification with 2-(diethylamino)ethanol as described in the synthesis of the parent compound.
The selection of substituents for these analogues is often guided by electronic and hydrophobic parameters, such as Hammett's sigma (σ) and Hansch's pi (π) values, to explore a range of electronic-donating, electron-withdrawing, hydrophobic, and hydrophilic properties. nih.gov
For example, the synthesis of para-nitro and para-cyano Caramiphen analogues, which feature electron-withdrawing groups, would begin with the nitration or cyanation of a suitable phenyl-containing precursor, followed by the construction of the cyclopentanecarboxylic acid moiety and subsequent esterification. Similarly, the preparation of a para-iodo analogue, which has both electron-withdrawing and hydrophobic characteristics, would involve an iodination step on the aromatic ring of an early-stage intermediate. nih.gov The synthesis of a para-amino derivative can be achieved through the reduction of the corresponding para-nitro compound.
Impact of Structural Modifications on Pharmacological Activity and Receptor Selectivity
Structural modifications to the Caramiphen molecule, particularly at the para position of the phenyl ring, have been shown to significantly influence its pharmacological activity and selectivity for different subtypes of muscarinic receptors. nih.govnih.gov Caramiphen itself exhibits a high affinity for the M1 muscarinic receptor subtype with a 26- to 27-fold selectivity over the M2 subtype. nih.govnih.gov
Research into para-substituted analogues has revealed that the electronic properties of the substituent play a crucial role in determining receptor selectivity. nih.gov Compounds with electron-withdrawing substituents (positive σ values), such as nitro, cyano, and iodo groups, generally show selectivity for the M1 receptor. nih.gov In contrast, derivatives with electron-donating groups (negative σ values), like an amino group, tend to be nonselective in their binding to M1 and M2 receptors. nih.gov
Specifically, the p-nitro and p-iodo derivatives of Caramiphen were found to retain high affinity for the M1 receptor, comparable to the parent compound, while exhibiting a decrease in affinity for the M2 receptor. nih.gov This resulted in an enhanced M1 selectivity for these analogues. For instance, nitrocaramiphen and iodocaramiphen demonstrated M1 over M2 selectivity of 71-fold and 59-fold, respectively. nih.gov These selectivities are greater than that of the prototypical M1 selective agent, pirenzepine. nih.govnih.gov
The following table summarizes the research findings on the impact of para-substituents on the muscarinic receptor binding profile of Caramiphen analogues.
| Compound | Para-Substituent | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity Ratio |
|---|---|---|---|---|
| Caramiphen | -H | 1.2 | 31.2 | 26 |
| Iodocaramiphen | -I | 2.1 | 124 | 59 |
| Nitrocaramiphen | -NO2 | 5.5 | 390 | 71 |
| Aminocaramiphen | -NH2 | 4.4 | 4.8 | ~1 |
| Pirenzepine (Reference) | N/A | 5.2 | 265 | 51 |
Advanced Research Methodologies and Future Directions
In Vitro and Ex Vivo Preparations in Pharmacological Research (e.g., hippocampal slices, HEK cells)
In vitro and ex vivo models are crucial for dissecting the molecular mechanisms of action of pharmacological agents like caramiphen (B1668299) hydrochloride. The use of preparations such as brain slices allows for the study of neuronal circuits in a controlled environment, preserving the local cellular architecture.
In a notable study, rat hippocampal slices were utilized to investigate the effects of caramiphen on hypoxia-induced electrical disturbances. The research demonstrated that caramiphen, at concentrations of 50-100 microM, significantly reduced the incidence of hypoxia-induced epileptiform bursting. Furthermore, it increased the reappearance of the CA1 population spike following a hypoxic event, suggesting a potential neuroprotective role.
Further mechanistic insights were gained from studies on in vitro brain slices of the basolateral amygdala (BLA). In whole-cell recordings from BLA principal cells, caramiphen was shown to reduce postsynaptic currents evoked by the application of N-methyl-D-aspartate (NMDA) in a dose-dependent manner. Conversely, it facilitated currents evoked by gamma-aminobutyric acid (GABA) at lower concentrations (100 µM and 300 µM), while having a depressive effect at a higher concentration (1 mM). Notably, currents evoked by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) were unaffected by caramiphen nih.gov. These findings highlight a dual mechanism of action involving both the antagonism of NMDA receptors and a bidirectional modulation of GABA-A receptors nih.gov.
While specific studies utilizing Human Embryonic Kidney (HEK) cells for the expressional analysis of receptors targeted by caramiphen are not extensively documented in publicly available literature, this cell line remains a valuable tool in pharmacological research. HEK cells are often used to express specific receptor subtypes or ion channels to study their interaction with drug candidates in a simplified system, devoid of the complexities of native neuronal tissue nih.govnih.govharvard.edu. Such a system could be employed in future research to further delineate the specific receptor subunit interactions of caramiphen.
Table 1: Effects of Caramiphen on Evoked Postsynaptic Currents in BLA Principal Cells
| Agonist | Caramiphen Concentration | Effect on Evoked Current |
| NMDA | 100 µM | Reduction |
| NMDA | 300 µM | Reduction |
| NMDA | 1 mM | Reduction |
| GABA | 100 µM | Facilitation |
| GABA | 300 µM | Facilitation |
| GABA | 1 mM | Depression |
| AMPA | Not specified | No effect |
In Vivo Animal Models for Mechanistic Elucidation (e.g., rat models, guinea pig cough models)
In vivo animal models are indispensable for understanding the physiological and behavioral effects of caramiphen hydrochloride and for elucidating its mechanisms of action in a whole-organism context.
Rat models have been instrumental in evaluating the neuroprotective and anticonvulsant properties of caramiphen, particularly in the context of exposure to chemical nerve agents like soman (B1219632). In these models, caramiphen has been shown to suppress behavioral seizures and significantly reduce neuronal loss and degeneration in various brain regions, including the amygdala, hippocampus, and cortex, even when administered with a delay after exposure nih.govnih.govdtic.mil. These studies underscore the compound's potential as an adjunct therapy in treating nerve agent-induced neuropathology. The findings from these rat models correlate well with the in vitro data, suggesting that the observed neuroprotection is at least in part due to the antagonism of NMDA receptors and modulation of GABAergic transmission nih.gov.
The guinea pig cough model is a classic and widely used model for evaluating the efficacy of antitussive agents. Although specific studies detailing the mechanistic elucidation of caramiphen's antitussive effect in this model are not extensively detailed in recent literature, the model itself is well-established for testing drugs that suppress cough researchgate.netace-therapeutics.comnih.govugm.ac.id. The induction of cough in guinea pigs is typically achieved through exposure to irritants such as citric acid or capsaicin (B1668287) aerosols researchgate.netnih.govugm.ac.id. The frequency and intensity of the cough response can be quantified, allowing for the assessment of a drug's antitussive potency. Given caramiphen's historical use as a cough suppressant, this model would be the standard for preclinical evaluation of its antitussive mechanisms.
Table 2: Summary of Findings from In Vivo Animal Models for Caramiphen
| Animal Model | Application | Key Findings |
| Rat | Neuroprotection against soman exposure | - Attenuated seizure activity- Reduced neuropathological damage- Mitigated cognitive deficits |
| Guinea Pig | Evaluation of antitussive efficacy | - Standard model for assessing cough suppression |
Computational Approaches in Structure-Activity Relationship Prediction
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of chemical compounds based on their molecular structures. These approaches are instrumental in drug discovery and development for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity nih.govtaylorfrancis.comnih.gov.
For caramiphen, structure-activity relationship (SAR) studies have been conducted on its analogues to explore their binding affinities for different receptor subtypes. One such study focused on para-substituted analogues of caramiphen and their binding to M1 and M2 muscarinic receptor subtypes. It was found that caramiphen itself exhibits high affinity for the M1 receptor with a 26-fold selectivity over the M2 subtype nih.gov. The nature of the substituent at the para position of the phenyl ring was found to significantly influence this selectivity. Analogues with electron-withdrawing substituents demonstrated M1 selectivity, whereas those with electron-donating groups were nonselective nih.gov.
Specifically, the introduction of a nitro or iodo group at the para position resulted in compounds (nitrocaramiphen and iodocaramiphen) that retained high M1 affinity and exhibited even greater selectivity over the M2 subtype compared to the parent compound nih.govnih.gov. These findings suggest that the electronic properties of the substituent play a crucial role in the interaction with the muscarinic receptor binding pocket.
While comprehensive 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) on a broad range of caramiphen derivatives are not widely published, the existing SAR data provides a solid foundation for such future computational investigations. These advanced computational models could further elucidate the three-dimensional structural requirements for optimal receptor binding and selectivity, guiding the rational design of novel and more potent muscarinic receptor modulators based on the caramiphen scaffold.
Table 3: Muscarinic Receptor Binding Affinities and Selectivity of Caramiphen and its Analogues
| Compound | Substituent (para-position) | M1 Receptor Ki (nM) | M1/M2 Selectivity |
| Caramiphen | -H | 1.2 | 27-fold |
| Iodocaramiphen | -I | 2.1 | 59-fold |
| Nitrocaramiphen | -NO2 | 5.5 | 71-fold |
Unexplored Receptor Interactions and Ion Channel Modulation
Existing research has firmly established caramiphen as a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor nih.govnih.gov. It also functions as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor nih.gov. Furthermore, studies have revealed a modulatory effect on GABA-A receptors, which are ligand-gated ion channels nih.gov. This multifaceted interaction with key neurotransmitter systems likely underlies its diverse therapeutic effects, including its antitussive and neuroprotective properties.
The modulation of ion channels is a critical aspect of caramiphen's mechanism of action, particularly concerning its effects on NMDA and GABA-A receptors, which are themselves ion channels. The antagonism of the NMDA receptor ion channel reduces calcium influx, which can be excitotoxic in pathological conditions. The facilitation of GABA-A receptor function, on the other hand, enhances chloride influx, leading to neuronal hyperpolarization and inhibition.
Future research could explore potential interactions with other types of ion channels, such as voltage-gated sodium, potassium, or calcium channels, which could contribute to its anticonvulsant and neuroprotective effects. Additionally, a broader screening against a panel of G-protein coupled receptors (GPCRs) and other neurotransmitter receptors could uncover novel targets and provide a more comprehensive understanding of its pharmacological actions. The structural similarities of caramiphen to other centrally acting drugs suggest that it may possess a wider range of biological activities than is currently appreciated.
Potential for Repurposing and Novel Therapeutic Targets in Preclinical Development
The known pharmacological profile of this compound, particularly its neuroprotective properties, presents significant opportunities for drug repurposing and the exploration of novel therapeutic targets in preclinical development. Drug repurposing, the identification of new uses for existing drugs, offers a streamlined and cost-effective approach to drug development nih.govbiocompare.com.
The most compelling evidence for the repurposing of caramiphen lies in its efficacy in animal models of nerve agent poisoning nih.govnih.govdtic.mil. Its ability to mitigate seizure activity, reduce neuronal damage, and improve cognitive outcomes following exposure to agents like soman suggests its potential as a medical countermeasure for organophosphate poisoning. This is a critical area of unmet medical need, and the dual mechanism of action of caramiphen (anticholinergic and antiglutamatergic) makes it a particularly attractive candidate for further investigation in this context nih.gov.
Beyond its potential as a nerve agent antidote, the neuroprotective effects of caramiphen could be explored in other neurological conditions characterized by excitotoxicity and neuronal damage, such as traumatic brain injury, stroke, and certain neurodegenerative diseases. Preclinical studies in relevant animal models of these conditions would be a logical next step to assess its therapeutic potential.
Furthermore, the elucidation of its detailed interactions with various receptor subtypes and ion channels could unveil novel therapeutic targets. For instance, a deeper understanding of its modulatory effects on specific GABA-A receptor subunit compositions could lead to the development of more selective and potent analogues for the treatment of anxiety disorders or epilepsy. Similarly, exploring its effects on different subtypes of muscarinic receptors beyond M1 and M2 could reveal new therapeutic avenues in areas such as cognitive enhancement or the treatment of autonomic nervous system disorders. The existing body of preclinical data strongly supports the continued investigation of caramiphen and its derivatives for new therapeutic applications beyond its traditional use as an antitussive.
Q & A
Q. How can systematic reviews optimize literature searches for this compound’s mechanisms of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
